Pyroglutamate

pharmaceutical formulation peptide stability thermal processing

L-Pyroglutamic acid (PCA) is a cyclized glutamate derivative that serves as a critical tool for peptide stabilization and receptor pharmacology. Unlike glutamine, which undergoes problematic non-enzymatic cyclization during manufacturing and storage, PCA provides a stable N-terminal cap that confers resistance to aminopeptidase degradation. It is essential for distinguishing charge variants in mAb characterization, where N-terminal glutamic acid vs. glutamine cyclization produces opposite shifts. With an IC50 of 28.11 μM at glutamate binding sites and significantly slower cellular uptake than L-glutamate, it is the preferred probe for sustained extracellular receptor studies. Select ≥98% purity for reproducible analytical and pharmaceutical development workflows.

Molecular Formula C5H6NO3-
Molecular Weight 128.11 g/mol
Cat. No. B8496135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamate
Molecular FormulaC5H6NO3-
Molecular Weight128.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-]
InChIInChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/p-1/t3-/m0/s1
InChIKeyODHCTXKNWHHXJC-VKHMYHEASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroglutamic Acid (5-Oxoproline) Technical Procurement Guide: Chemical Identity, Stability Profile, and Comparator Context


Pyroglutamic acid (PCA; 5-oxoproline; CAS 98-79-3), also referred to as pyroglutamate in its anionic or salt form, is a cyclized derivative of L-glutamic acid wherein the free amino group forms an internal lactam with the γ-carboxyl group [1]. As an endogenous molecule and intermediate in the γ-glutamyl cycle of glutathione metabolism, PCA is neither a standard proteinogenic amino acid nor a simple glutamate analog [2]. Its N-terminal pyroglutamyl moiety occurs naturally in numerous biologically active peptides and proteins, including thyrotropin-releasing hormone, neurotensin, and the heavy chains of therapeutic monoclonal antibodies [3]. In pharmaceutical development, PCA has been intentionally incorporated into peptide sequences to replace N-terminal glutamine or glutamic acid residues as a stabilization strategy against enzymatic degradation and spontaneous cyclization side reactions [4]. This guide focuses exclusively on quantifiable performance differentials that inform scientific selection between pyroglutamic acid and its closest structural or functional comparators—namely glutamic acid, glutamine, and N-acetylglutamine.

Why Pyroglutamic Acid Cannot Be Replaced by Glutamic Acid, Glutamine, or N-Acetylglutamine in Critical Formulations


Despite their common metabolic lineage, pyroglutamic acid, glutamic acid, glutamine, and N-acetylglutamine exhibit fundamentally divergent physicochemical behaviors that preclude simple interchange in research and pharmaceutical applications. Glutamine cyclizes non-enzymatically to pyroglutamic acid with ease under mild aqueous conditions, whereas glutamic acid requires enzymatic catalysis for the same conversion—a distinction with profound consequences for peptide stability during manufacturing and storage [1]. Conversely, when pyroglutamic acid is intentionally introduced as an N-terminal cap, it confers resistance to aminopeptidase degradation that glutamine and glutamic acid cannot provide, though this modification can unpredictably abolish biological activity in certain immunotherapeutic contexts [2]. The cyclization of N-terminal glutamic acid to pyroglutamate alters the charge variant profile of monoclonal antibodies in a direction opposite to that observed with N-terminal glutamine cyclization, introducing critical quality control considerations for biosimilar developers [3]. These differences—spanning spontaneous cyclization propensity, proteolytic stability, receptor binding kinetics, and charge heterogeneity—create distinct functional and analytical fingerprints that demand explicit, evidence-based selection criteria rather than cost-based or availability-driven substitution.

Pyroglutamic Acid Comparative Performance Data: Quantified Differentiation Versus Glutamic Acid, Glutamine, and N-Acetylglutamine


Pyroglutamic Acid Versus Glutamine: Thermal Processing Stability Under Acidic and Alkaline Conditions

In model system studies evaluating stability during thermal processing and storage, both glutamine and pyroglutamic acid were found to be labile below pH 2 and above pH 13, in contrast to glutamic acid which remains stable under these extremes [1]. However, the degradation kinetics differ markedly: glutamine degrades in a two-step sequence during heating—first converting to glutamic acid, then to pyroglutamic acid—while pyroglutamic acid itself undergoes reversible interconversion with glutamic acid depending on pH conditions, without the intermediate decomposition cascade observed for glutamine [2].

pharmaceutical formulation peptide stability thermal processing nutritional products

Pyroglutamate Amide Derivative (NSP) Versus Memantine: Neuroprotective IC50 Differential in Alzheimer's Disease Models

A newly synthesized pyroglutamate amide derivative (NSP) combining memantine with a pyroglutamate amide pharmacophore was compared directly against memantine (MEM) alone in neurotoxicity assays [1]. NSP demonstrated a lower half-maximal inhibitory concentration (IC50) than MEM in both N2a and PC12 cell lines, indicating enhanced potency [2]. Beyond receptor antagonism, NSP reduced reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving superoxide dismutase (SOD) activity and glutathione (GSH) content—antioxidant effects not attributable to memantine alone [3].

neuroprotection Alzheimer's disease excitotoxicity NMDA antagonism drug discovery

Pyroglutamate Versus Glutamate: Vmax Differential in Cellular Uptake by Glial Cells

In cultured glial cells from newborn rats, L-pyroglutamate is preferentially transported by glial cells similarly to L-glutamate, but with a maximal transport velocity (Vmax) that is 40 to 60 times lower than that observed for L-glutamate [1]. Neuronal uptake of pyroglutamate also occurs via a high-affinity mechanism, though the Vmax in neurons is 6 times lower than in glial cells [2]. Following uptake, [³H]pyroglutamate is more actively metabolized in glial cells than in neurons, with glutamate identified as the principal metabolite; maximal specific activity of derived glutamate is 4 times higher in glial than in neuronal cultures [3].

neurochemistry glutamatergic transmission astrocyte biology cellular uptake kinetics CNS metabolism

N-Terminal Pyroglutamate Formation from Glutamic Acid Versus Glutamine: Charge Variant Directionality in Monoclonal Antibodies

Cyclization of an N-terminal glutamine to pyroglutamate produces an acidic charge variant with a lower isoelectric point due to loss of the positively charged N-terminal amine. In contrast, cyclization of an N-terminal glutamic acid to pyroglutamate produces a basic charge variant with a higher isoelectric point, contradicting the assumption that simultaneous loss of the N-terminal amine and the carboxylic acid side chain would yield a charge-neutral transformation [1]. The rate of pyroglutamate formation in lyophilized solids differs markedly from that in solution across the pH range, and at pH 5.5–6 (typical for mAb formulation), solid-state cyclization proceeds faster than in solution—a counterintuitive finding with direct implications for lyophilized product stability [2].

biologics formulation monoclonal antibody quality charge heterogeneity biosimilar development post-translational modification

L-Pyroglutamic Acid Receptor Binding Selectivity: IC50 Versus L-Glutamic Acid and L-Aspartic Acid at Excitatory Amino Acid Receptors

In competitive binding assays using rat forebrain membranes labeled with ³H-L-glutamic acid, L-pyroglutamic acid (L-PCA) demonstrated significant interaction with excitatory amino acid receptors with an IC50 of 28.11 μM [1]. This binding affinity is approximately 17-fold lower than that of cold L-glutamic acid (IC50 = 1.68 μM) and approximately 1.7-fold lower than that of L-aspartic acid (IC50 = 16.95 μM) [2]. Hill coefficient analysis revealed L-PCA exhibited a coefficient of 0.48, indicating negative cooperativity or multiple binding site heterogeneity, whereas L-glutamic acid showed a coefficient of 1.08 (near unity) and L-aspartic acid 0.75 [3]. Importantly, at concentrations up to 100 μM, L-PCA failed to antagonize binding to alpha-2 adrenergic, beta-1/beta-2 adrenergic, or benzodiazepine receptors, confirming selectivity for the glutamatergic system [4].

receptor pharmacology nootropic agents binding affinity excitatory amino acid receptors CNS drug discovery

Pyroglutamic Acid Peptide Derivatives: Stability Gain Versus Loss of CTL Activity Relative to N-Terminal Glutamic Acid Peptides

In head-to-head comparison of the melanoma vaccine candidate decapeptide ELA (bearing N-terminal glutamic acid) against its pyroglutamic acid derivative PyrELA, the PyrELA modification successfully eliminated the spontaneous cyclization instability inherent to the glutamic acid-containing parent peptide [1]. However, this stabilization came at a functional cost: PyrELA and the N-terminal acetyl-capped derivative AcELA both failed to elicit cytotoxic T lymphocyte (CTL) activity, whereas the unmodified ELA peptide retained full immunogenicity [2]. The loss of activity is attributed to reduced binding affinity for the class I major histocompatibility complex [3]. As an alternative stabilization approach, the hydrochloride salt formulation of ELA demonstrated superior stability relative to the acetate salt while preserving CTL activity [4].

peptide therapeutics vaccine formulation immunotherapy CTL epitope stability melanoma antigen

Evidence-Backed Pyroglutamic Acid Application Scenarios for Scientific and Industrial Procurement


Stabilization of Therapeutic Peptides via Intentional N-Terminal Pyroglutamate Incorporation

Pharmaceutical development teams seeking to eliminate N-terminal glutamine or glutamic acid instability in peptide drug candidates can incorporate pyroglutamic acid as a stabilizing cap [1]. This approach addresses the spontaneous cyclization problem that plagues glutamine-containing peptides during manufacturing and storage, and has been successfully applied to multiple peptides of pharmaceutical interest without loss of pharmacological properties in many contexts [2]. However, procurement decisions must be accompanied by functional validation in the specific target system, as the PyrELA case demonstrates that stabilization can unpredictably abolish bioactivity in certain immunotherapeutic applications—necessitating parallel assessment of alternative stabilization strategies such as hydrochloride salt formulation [3].

Charge Variant Analysis and Quality Control in Monoclonal Antibody Manufacturing

Analytical development and quality control laboratories producing or characterizing therapeutic monoclonal antibodies must distinguish pyroglutamate variants originating from N-terminal glutamic acid versus N-terminal glutamine cyclization, as these chemically identical modifications produce opposite charge shifts [1]. The counterintuitive finding that solid-state cyclization at formulation-relevant pH 5.5–6 proceeds faster than in solution necessitates re-evaluation of stability protocols for lyophilized mAb products [2]. Procurement of pyroglutamic acid reference standards and related analytical reagents should be accompanied by documentation enabling traceable differentiation of these charge variant sources.

Neuropharmacology Research Requiring Selective Glutamatergic Tool Compounds

Investigators studying excitatory amino acid receptor pharmacology can utilize L-pyroglutamic acid as a selective probe for the glutamatergic system, with an IC50 of 28.11 μM at ³H-L-glutamic acid binding sites and negligible off-target activity at adrenergic and benzodiazepine receptors at concentrations up to 100 μM [1]. The substantially slower cellular uptake kinetics (Vmax 40–60× lower than L-glutamate in glial cells) make pyroglutamate preferable for experiments requiring sustained extracellular compound presence without rapid clearance by astrocytic transporters [2]. D-PCA stereoisomer offers a built-in negative control with no significant excitatory amino acid receptor interaction [3].

Development of Dual-Mechanism Neuroprotective Agents Combining NMDA Antagonism with Antioxidant Activity

Drug discovery programs targeting Alzheimer's disease and other neurodegenerative conditions characterized by glutamate excitotoxicity can leverage pyroglutamate amide conjugation to enhance both potency and antioxidant capacity [1]. The NSP conjugate demonstrates lower IC50 than memantine alone in N2a and PC12 cell models while simultaneously reducing ROS and MDA production and improving SOD activity and GSH content—antioxidant effects not attributable to the parent memantine molecule [2]. Procurement of pyroglutamic acid as a synthetic building block enables exploration of this dual-mechanism pharmacophore strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyroglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.